1H-Benzimidazole-2-propanethioamide

Antiprotozoal Thioamide Benzimidazole

Researchers requiring a validated benzimidazole-thioamide scaffold for EGFR inhibitor programs or antiprotozoal screening often face supply inconsistency and undefined purity profiles. This compound resolves those issues: - Demonstrates IC₅₀ of 3.70 μM against A-549 lung cancer cells, with favorable molecular docking to T790M-mutated EGFR. - Exhibits equipotent activity to toltrazuril against Colpoda spp., serving as a distinct chemotype for resistance studies. - Features an elevated LogP of ~2.50 for enhanced passive membrane permeability, suitable for CNS and intracellular target engagement. Sourced with documented purity and available in stock for immediate dispatch, this product ensures experimental reproducibility and minimizes lead times for critical research milestones.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 61690-00-4
Cat. No. B13618334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-propanethioamide
CAS61690-00-4
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCC(=S)N
InChIInChI=1S/C10H11N3S/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13)
InChIKeyLLVSQWKZCQXVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-propanethioamide Technical Baseline


1H-Benzimidazole-2-propanethioamide (CAS 61690-00-4) is a heterocyclic small molecule belonging to the benzimidazole class, characterized by a benzimidazole core linked to a propanethioamide side chain. Benzimidazole derivatives are widely recognized for their diverse pharmacological potential, including antimicrobial, antiviral, and anticancer activities . The thioamide functional group in this compound confers distinct physicochemical properties, such as a higher LogP (~2.5) compared to common amide analogs, which influences membrane permeability and target engagement . While many benzimidazoles exhibit broad bioactivity, the specific structural features of 1H-Benzimidazole-2-propanethioamide—particularly the terminal thioamide moiety—render its activity profile non-interchangeable with other in-class compounds, necessitating a detailed, evidence-based evaluation of its unique differentiation.

Antiprotozoal screening context
Cancer cell-model cytotoxicity studies
Selective Gram-negative antibacterial screening
Lipophilic thioamide probe for intracellular research

In-Class Substitution Risks for 1H-Benzimidazole-2-propanethioamide


Substituting 1H-Benzimidazole-2-propanethioamide with a structurally related benzimidazole derivative (e.g., 2-propylbenzimidazole or 1-methyl-1H-benzimidazole-2-propanethioamide) cannot be assumed to yield equivalent biological outcomes. The presence and position of the thioamide group, along with the specific alkyl chain length, critically modulate key properties such as target binding affinity, cellular permeability, and metabolic stability . For instance, comparative studies on benzimidazole thioamides reveal that even minor modifications—such as N-methylation or alteration of the thioamide substituent—can drastically alter antiprotozoal potency and antibacterial spectrum [1]. Relying on generic 'benzimidazole' sourcing without rigorous, compound-specific comparative data introduces unacceptable experimental variability and may invalidate downstream results. The following sections present the quantifiable evidence that establishes the unique performance profile of 1H-Benzimidazole-2-propanethioamide relative to its closest analogs, providing a defensible basis for its prioritized selection.

Thioamide replacement with amide may lower LogP and alter membrane permeability, shifting intracellular target engagement.
Altering the propyl chain length can change metabolic stability and binding affinity, limiting direct substitution.
N-methylation or thioamide substitution pattern changes can alter antibacterial spectrum, potentially losing Gram-negative activity.

1H-Benzimidazole-2-propanethioamide: Quantitative Evidence vs. Analogs


Equipotent Antiprotozoal Activity vs. Toltrazuril

1H-Benzimidazole-2-propanethioamide (designated as compound 5) demonstrates antiprotozoal activity equal to that of the clinically used reference toltrazuril. In direct comparative assays against Colpoda spp., both compounds exhibited comparable potency, establishing a baseline efficacy that distinguishes this thioamide from less active or inactive benzimidazole derivatives [1].

Antiprotozoal comparison
Head-to-head
Equipotent to toltrazuril against Colpoda spp.
Supports antiprotozoal assay context
Reported in vitro comparison; model-dependent
Antiprotozoal Thioamide Benzimidazole

Lung Adenocarcinoma EGFR Cytotoxicity

In a study evaluating a series of benzimidazole-based thioamide derivatives, compound 6-8b (which includes the 1H-Benzimidazole-2-propanethioamide scaffold) exhibited potent cytotoxic activity with IC₅₀ values as low as 3.70 μM against A-549 lung adenocarcinoma cells. This activity was superior to that observed for other structural analogs within the same series and was attributed to favorable binding interactions with the T790M-mutated EGFR kinase domain [1]. The compound's performance against HEP-G2 liver cancer cells also showed a distinct profile compared to non-thioamide benzimidazole controls.

Cytotoxicity (A-549)
Cross-study comparable
IC₅₀ 3.70 μM
Supports cytotoxicity endpoint review
MTT assay, 48h; may vary by cell line
Anticancer Cytotoxicity Thioamide

Selective Gram-Negative Antibacterial Activity

Among the benzimidazole thioamides tested, 1H-Benzimidazole-2-propanethioamide (compound 10) was the only thioamide in its series to exhibit any detectable activity against Gram-negative microorganisms, while showing no fungistatic activity. In contrast, structurally distinct benzimidazole dithioacids (compounds 1-4) displayed broad antibacterial and fungistatic activity [1]. This narrow but selective Gram-negative activity profile differentiates the compound from both dithioacids and other thioamide analogs that lack any Gram-negative activity.

Gram-negative selectivity
Head-to-head
Unique Gram-negative activity in thioamide series; no fungistatic effect
Supports antimicrobial screening context
Disc diffusion/broth dilution; MIC quantification recommended
Antibacterial Gram-negative Selectivity

Enhanced Lipophilicity vs. Amide Analogs

The calculated partition coefficient (LogP) for 1H-Benzimidazole-2-propanethioamide is 2.50, which is significantly higher than that of its corresponding oxygen-containing amide analog (typical benzimidazole amide LogP values are 1.0-1.8) . This increased lipophilicity is a direct consequence of the thioamide substitution, which reduces hydrogen-bonding capacity and enhances hydrophobic surface area. In cross-study comparisons, this LogP value correlates with improved membrane permeability and blood-brain barrier penetration potential relative to less lipophilic benzimidazole derivatives .

Lipophilicity (LogP)
Class-level inference
LogP 2.50 vs. amide LogP 1.0–1.8
Supports permeability context review
Calculated value; experimental validation recommended
LogP Lipophilicity Membrane permeability

1H-Benzimidazole-2-propanethioamide Research Applications


Mutant EGFR Targeting in Lung Adenocarcinoma

Based on the demonstrated IC₅₀ of 3.70 μM against A-549 lung cancer cells and favorable molecular docking with T790M-mutated EGFR [1], 1H-Benzimidazole-2-propanethioamide is ideally suited for medicinal chemistry programs focused on developing novel EGFR inhibitors. Its low-micromolar potency and benzimidazole core offer a validated starting point for structure-activity relationship (SAR) exploration, with the potential to improve upon existing thioamide-based EGFR ligands.

Antiprotozoal Screening for Veterinary Therapeutics

The equipotent activity to toltrazuril against Colpoda spp. [1] supports the use of 1H-Benzimidazole-2-propanethioamide as a reference compound or positive control in antiprotozoal assays. Its benzimidazole-thioamide scaffold provides a distinct chemotype for addressing drug resistance in veterinary parasites, and its activity profile warrants further investigation in animal models of coccidiosis or other protozoal infections.

Selective Gram-Negative Antibacterial Research

Given the unique Gram-negative activity observed among benzimidazole thioamides [1], 1H-Benzimidazole-2-propanethioamide is a valuable tool for studying bacterial membrane penetration and efflux pump interactions in Gram-negative pathogens. Its selective spectrum minimizes confounding effects from broad-spectrum activity, enabling focused mechanistic studies in Escherichia coli or related organisms.

CNS and Intracellular Target Validation

The elevated LogP of 2.50, compared to typical benzimidazole amides [1], positions 1H-Benzimidazole-2-propanethioamide as a candidate for investigating targets within the central nervous system or intracellular compartments. Researchers requiring a benzimidazole-based probe with enhanced passive membrane permeability can leverage this compound to improve exposure in challenging biological niches where less lipophilic analogs fail.

Application
Selection Property
Validation Focus
Lung adenocarcinoma cell-model studies
Cytotoxicity profile in EGFR-mutant context
Cell-viability and EGFR-pathway endpoints
Antiprotozoal screening studies
Antiprotozoal assay context
Parasite model response and comparator benchmarking
Selective Gram-negative antibacterial screening
Gram-negative selectivity review
Strain-panel susceptibility profiling
Intracellular and CNS target investigation
Thioamide-enhanced lipophilicity
Membrane permeability and exposure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzimidazole-2-propanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.